Pent-3-yn-2-amine

Catalog No.
S9045341
CAS No.
853304-18-4
M.F
C5H10ClN
M. Wt
119.59 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pent-3-yn-2-amine

CAS Number

853304-18-4

Product Name

Pent-3-yn-2-amine

IUPAC Name

pent-3-yn-2-amine;hydrochloride

Molecular Formula

C5H10ClN

Molecular Weight

119.59 g/mol

InChI

InChI=1S/C5H9N.ClH/c1-3-4-5(2)6;/h5H,6H2,1-2H3;1H

InChI Key

BIGFPNCQDSQYMT-UHFFFAOYSA-N

Canonical SMILES

CC#CC(C)N.Cl

Pent-3-yn-2-amine is an organic compound characterized by a linear carbon chain with a terminal alkyne and an amine functional group. Its molecular formula is C5H7NC_5H_7N, and it features a triple bond between the third and fourth carbon atoms, along with an amine group attached to the second carbon. This structural arrangement contributes to its unique chemical properties and reactivity, making it a valuable intermediate in organic synthesis.

  • Oxidation: The alkyne group can be oxidized to form carbonyl compounds such as ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: The triple bond can be reduced to double or single bonds, yielding alkenes or alkanes. Hydrogenation reactions typically employ catalysts such as palladium on carbon or Lindlar's catalyst.
  • Substitution: The amine group can engage in nucleophilic substitution reactions, forming new carbon-nitrogen bonds. Reagents like alkyl halides or acyl chlorides are often utilized in these reactions.

Research indicates that pent-3-yn-2-amine and its derivatives exhibit potential biological activities, including antimicrobial and anticancer properties. These compounds are being studied for their ability to interact with various biological targets, which may lead to the development of new therapeutic agents.

Pent-3-yn-2-amine can be synthesized through multiple methods:

  • Nucleophilic Addition: One common approach involves the nucleophilic addition of an amine to a carbonyl compound, followed by subsequent reactions to introduce the alkyne group.
  • Buchwald-Hartwig Amination: This method uses 3,3'-dibromo-2,2'-bithiophene and pent-4-yn-1-amine as starting materials to yield pent-3-yn-2-amine.
  • Industrial Production: In industrial settings, continuous flow reactors and optimized reaction conditions enhance the efficiency and yield of the synthesis process, often incorporating purification steps like distillation and crystallization.

Pent-3-yn-2-amine serves various applications across different fields:

  • Organic Synthesis: It acts as a building block in the formation of complex molecules through click chemistry and other coupling reactions.
  • Biological Research: Its derivatives are explored for potential therapeutic effects against various diseases, including cancer.
  • Industrial Uses: The compound is utilized in producing specialty chemicals and materials, including polymers and advanced materials for electronic applications.

The interaction of pent-3-yn-2-amine with biological systems is primarily mediated through its reactivity due to the presence of the alkyne group. This allows for covalent bonding with target molecules, which can modify enzyme activity or receptor function. Ongoing research aims to elucidate these mechanisms further, especially concerning its potential as a drug candidate targeting specific biological pathways.

Several compounds share structural similarities with pent-3-yn-2-amine:

Compound NameStructure DescriptionUnique Features
Pent-4-yn-1-amineAlkyne group at position 4Different position of the alkyne affects reactivity
But-2-yn-1-amineShorter chain with similar functional groupsLess steric hindrance compared to pent-3-yne
Hex-5-yn-2-amineLonger chain structureIncreased hydrophobicity due to longer carbon chain

Uniqueness

Pent-3-yn-2-amine is unique due to its specific structural arrangement that influences its reactivity and potential applications. The distinct positioning of the alkyne and amine groups allows for unique chemical behavior compared to its analogs, making it particularly valuable in synthetic chemistry and biological research contexts.

XLogP3

0.3

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

2

Exact Mass

119.0501770 g/mol

Monoisotopic Mass

119.0501770 g/mol

Heavy Atom Count

7

Dates

Last modified: 11-21-2023

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